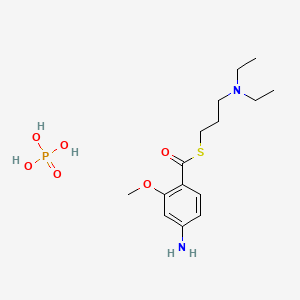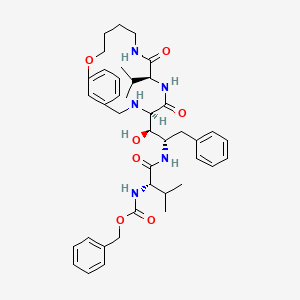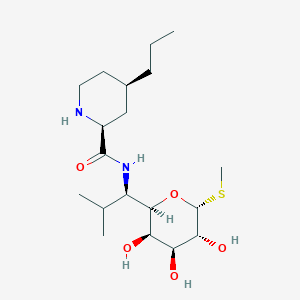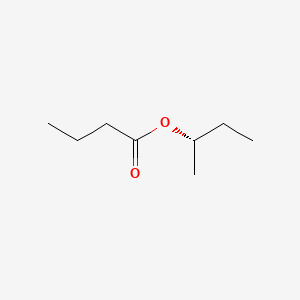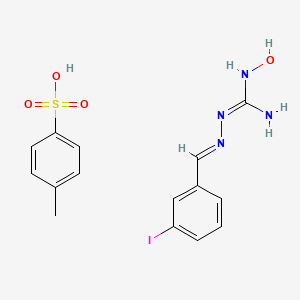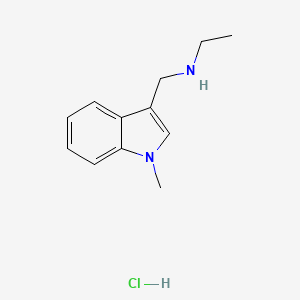
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride typically involves the alkylation of indole derivatives. One common method is the reaction of 1H-indole-3-methanamine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole amines.
Substitution: Various N-substituted indole derivatives.
科学研究应用
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with similar structural features.
1H-Indole-3-ethanamine, α-methyl-: A compound with a similar indole core but different substituents.
Uniqueness
1H-Indole-3-methanamine, N-ethyl-1-methyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-ethyl and N-methyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
属性
CAS 编号 |
119001-06-8 |
|---|---|
分子式 |
C12H17ClN2 |
分子量 |
224.73 g/mol |
IUPAC 名称 |
N-[(1-methylindol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-13-8-10-9-14(2)12-7-5-4-6-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H |
InChI 键 |
LFSYJKNCMNIDKF-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1=CN(C2=CC=CC=C21)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


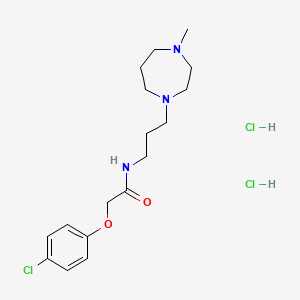
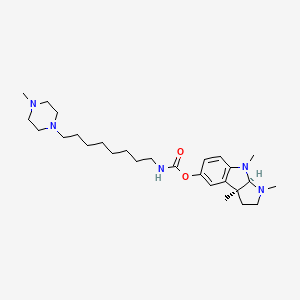
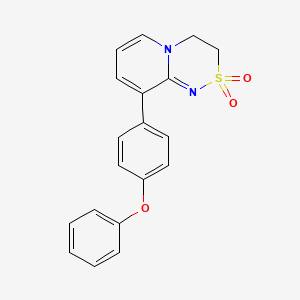
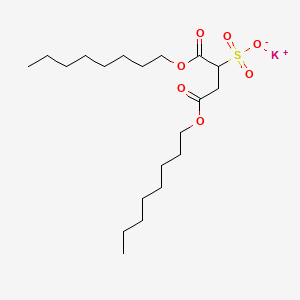
![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)

